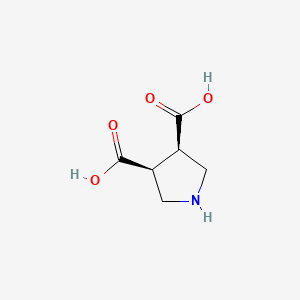

cis-3,4-Pyrrolidinedicarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cis-3,4-Pyrrolidinedicarboxylic acid is a chemical compound with the molecular formula C6H9NO4 . It has an average mass of 159.140 Da and a monoisotopic mass of 159.053162 Da .

Synthesis Analysis

The synthesis of cis-3,4-Pyrrolidinedicarboxylic acid involves the stereospecific conversion of lactams derived from hetero Diels-Alder adducts by ruthenium tetroxide oxidation . Optically active (2S, 4S)- (-)-2, 4-pyrrolidinedicarboxylic acid and (2R, 4R)- (+)-2, 4-pyrrolidinedicarboxylic acid were synthesized from (1S, 4R)- (+)-2-azabicyclo [2.2.1]hept-5-en-3-one and (1R, 4S)- (-)-2-azabicyclo [2.2.1]hept-5-en-3-one, respectively .Molecular Structure Analysis

The molecular structure of cis-3,4-Pyrrolidinedicarboxylic acid is characterized by 2 of 2 defined stereocentres .Physical And Chemical Properties Analysis

Cis-3,4-Pyrrolidinedicarboxylic acid has an average mass of 159.140 Da and a monoisotopic mass of 159.053162 Da . Other physical and chemical properties such as melting point, boiling point, and density were not explicitly mentioned in the search results.Applications De Recherche Scientifique

Drug Discovery and Development

cis-3,4-Pyrrolidinedicarboxylic acid: serves as a versatile scaffold in drug discovery due to its pyrrolidine ring. This saturated five-membered ring is widely used by medicinal chemists to create compounds for treating human diseases. The ring’s non-planarity, known as “pseudorotation,” and its ability to efficiently explore pharmacophore space due to sp3-hybridization, make it particularly valuable .

Asymmetric Synthesis of Organocatalysts

In asymmetric organocatalysis, cis-3,4-Pyrrolidinedicarboxylic acid derivatives are crucial for constructing complex molecular architectures. They play a significant role as building blocks in organic synthesis and characterize many ligands’ structures. The cis configuration of the pyrrolidine ring is particularly important for achieving desired enantioselectivities in reactions .

Biological Activity and Selectivity

The cis-3,4-diphenylpyrrolidine scaffold can impart a “U-shape” conformation to molecules, which is beneficial for inverse agonistic activity on specific receptors like RORγt. This highlights the importance of the pyrrolidine ring’s stereochemistry and its influence on the biological profile of drug candidates .

Stereospecific Synthesis

cis-3,4-Pyrrolidinedicarboxylic acid: is also used in the stereospecific synthesis of other compounds. For example, lactams derived from hetero Diels-Alder adducts can be converted into various pyrrolidinedicarboxylic acids through specific oxidation processes, showcasing the compound’s versatility in synthetic chemistry .

Modifying Physicochemical Parameters

The introduction of cis-3,4-Pyrrolidinedicarboxylic acid into molecules is a strategic choice for modifying physicochemical parameters. This modification is crucial for obtaining optimal ADME/Tox results for drug candidates, as it can significantly alter a compound’s solubility, stability, and bioavailability .

Enantioselective Protein Binding

The stereogenicity of carbons in the pyrrolidine ring of cis-3,4-Pyrrolidinedicarboxylic acid means that different stereoisomers can lead to varied biological profiles. This is due to the different binding modes to enantioselective proteins, which is a critical factor in the design of new drug candidates with specific biological activities .

Propriétés

IUPAC Name |

(3S,4R)-pyrrolidine-3,4-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c8-5(9)3-1-7-2-4(3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMHDKGFRYVKQNW-ZXZARUISSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CN1)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-3,4-Pyrrolidinedicarboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromospiro[2H-benzofuran-3,4'-oxazolidine]-2'-one](/img/structure/B6291925.png)

![4-Nitrobenzyl (4R,5S,6S)-3-[(Diphenoxyphosphoryl)oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B6291959.png)

![5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine](/img/structure/B6291983.png)

![8-(Benzyloxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6291997.png)